molecular formula C14H11N B3180350 2-(3-Methylphenyl)benzonitrile CAS No. 153959-55-8

2-(3-Methylphenyl)benzonitrile

Cat. No.: B3180350
CAS No.: 153959-55-8
M. Wt: 193.24 g/mol
InChI Key: BITRDALNSYHNBR-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)benzonitrile is an aromatic organic compound characterized by a benzene ring substituted with a nitrile group and a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield the desired nitrile compound. The reaction typically proceeds under mild conditions, with the temperature maintained around 80-100°C.

Another method involves the dehydration of 3-methylbenzamide using dehydrating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This reaction also requires controlled conditions to ensure the complete conversion of the amide to the nitrile.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through the ammoxidation of 3-methylbenzyl alcohol. This process involves the reaction of the alcohol with ammonia and oxygen in the presence of a catalyst, typically at elevated temperatures (around 400-450°C). The resulting nitrile is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: 3-Methylbenzoic acid.

    Reduction: 3-Methylbenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Methylphenyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenyl)benzonitrile depends on its specific application. In chemical reactions, the nitrile group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding or hydrophobic interactions, leading to various biological effects.

Comparison with Similar Compounds

2-(3-Methylphenyl)benzonitrile can be compared with other similar compounds, such as:

    Benzonitrile: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.

    2-(4-Methylphenyl)benzonitrile: Has the methyl group at the para position, which can influence its electronic properties and reactivity.

    2-(2-Methylphenyl)benzonitrile: Has the methyl group at the ortho position, which can lead to different steric and electronic effects compared to the meta-substituted compound.

The unique positioning of the methyl group in this compound can influence its reactivity and interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(3-methylphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-5-4-7-12(9-11)14-8-3-2-6-13(14)10-15/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITRDALNSYHNBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Bromotoluene (17.5 mmoles, 3.0 g) was reacted with t-BuLi(19.3 mmoles) and ZnCl2 (19 3 moles, 2.62 g) followed by a Ni(PPh3)4 coupling to 2-bromobenzonitrile (17.5 mmole, 3.2 g) as in Preparation 1. The intermediate was purified by chromatography over silica gel eluted with 20% ether in hexane to yield 1.58 g of 2-(3-methylphenyl)-benzonitrile (MS)
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3 g
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19.3 mmol
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2.62 g
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3.2 g
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Ni(PPh3)4
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In the same manner as in Example 2, 3-bromotoluene and 2-chlorobenzonitrile were reacted at 85° C. for 3 hours, and the reaction solution was analyzed by gas chromatography. The results are shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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